molecular formula C21H18N2O3 B2769357 2-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione CAS No. 702665-71-2

2-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione

Cat. No. B2769357
CAS RN: 702665-71-2
M. Wt: 346.386
InChI Key: PXXMNJRWILRZQX-UHFFFAOYSA-N
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Description

“2-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring . The compound also contains an isoindoline-1,3-dione group, which is a type of isoindoline, a nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot, four-component synthesis of novel 2-(2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl)-2,3-dihydrophthalazine-1,4-dione derivatives has been developed by condensing dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The compound contains a quinoline moiety, which is a planar, aromatic system . The isoindoline-1,3-dione group would add additional complexity to the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the quinoline and isoindoline-1,3-dione moieties. These groups could potentially undergo a variety of reactions, including nucleophilic substitutions, electrophilic substitutions, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinoline and isoindoline-1,3-dione moieties would likely make the compound relatively polar, which could influence its solubility in various solvents .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have been found to possess anticancer properties . This suggests that they could be used in the development of new cancer treatments.

Anti-HIV Activity

Some indole derivatives have been reported to have anti-HIV activity . This suggests potential use in the treatment of HIV/AIDS.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This could make them useful in the treatment of conditions associated with oxidative stress.

Antimicrobial and Antitubercular Activities

Indole derivatives have been found to possess antimicrobial and antitubercular activities . This suggests potential use in the treatment of various infectious diseases.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This suggests potential use in the treatment of diabetes.

Antimalarial Activity

Indole derivatives have been found to possess antimalarial properties . This suggests potential use in the treatment of malaria.

Future Directions

The future research directions for this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. Given the known activities of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

2-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-12-9-15-11-14(19(24)22-18(15)10-13(12)2)7-8-23-20(25)16-5-3-4-6-17(16)21(23)26/h3-6,9-11H,7-8H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXMNJRWILRZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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